molecular formula C13H12N4S B2862943 4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine CAS No. 315685-00-8

4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2862943
CAS No.: 315685-00-8
M. Wt: 256.33
InChI Key: ZDAJGUKMOJNSHU-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine (CAS 315685-00-8) is a high-value heterocyclic building block with significant potential in medicinal chemistry and drug discovery research. This compound features a thieno[2,3-d]pyrimidine core, a privileged scaffold in the design of kinase inhibitors, fused with a phenyl ring and a reactive hydrazinyl functional group . The hydrazinyl side chain serves as a versatile synthetic handle, allowing researchers to conduct further structural elaboration and create diverse libraries of derivatives for biological screening . The molecular formula is C13H12N4S, and it has a molecular weight of 256.33 g/mol . Thienopyrimidine derivatives are extensively investigated for their potent biological activities. Specifically, this structural class has been identified as a core template in the development of novel antitumor agents . Research into analogous compounds has demonstrated their efficacy as inhibitors of various kinase targets, including EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are critical in oncology for controlling cancer cell proliferation and angiogenesis . The flexible hydrazinyl group is a key feature in the design of such bioactive molecules, enabling the fine-tuning of potency and selectivity against these therapeutic targets . The hydrazine-containing moiety is also explored in other therapeutic areas, such as the development of agents for rheumatoid arthritis, highlighting the versatility of this chemical entity in hit-to-lead optimization campaigns . This product is provided for research purposes as a building block to support the synthesis and discovery of new therapeutic molecules. It is supplied with a typical purity of 95% . For Research Use Only. Not for human or diagnostic use. Researchers are encouraged to consult the current scientific literature for the latest applications and synthetic protocols involving this promising scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c1-8-15-12(17-14)10-7-11(18-13(10)16-8)9-5-3-2-4-6-9/h2-7H,14H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAJGUKMOJNSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiophene Derivatives

A conventional method involves cyclizing 2-aminothiophene precursors with urea or thiourea under high-temperature conditions (190°C, 3 hours) to form 2,4-dihydroxythieno[2,3-d]pyrimidine. For example, 2-amino-5-methyl-3-phenylthiophene reacts with urea to yield 2,4-dihydroxy-6-methyl-5-phenylthieno[2,3-d]pyrimidine (Figure 1). This step typically achieves moderate yields (50–60%) and requires purification via recrystallization from ethanol.

Reaction Conditions

  • Reagents: Urea (5 equivalents)
  • Temperature: 190°C
  • Duration: 3 hours
  • Yield: 55%

Alternative Route via α,β-Unsaturated Carbonyl Compounds

Thieno[2,3-d]pyrimidines can also be synthesized by condensing 2-aminothiophenes with α,β-unsaturated ketones or aldehydes in acidic media. However, this method is less commonly reported for derivatives with bulky substituents like phenyl groups due to steric hindrance.

Nucleophilic Substitution with Hydrazine

The final step involves replacing the chlorine atom at position 4 with a hydrazine group.

Hydrazine Substitution in tert-Butanol

A mixture of 2,4-dichloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine and excess hydrazine hydrate in tert-butanol, catalyzed by Hunig’s base (N,N-diisopropylethylamine), undergoes nucleophilic aromatic substitution at 60–70°C for 9–10 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated through solvent evaporation and recrystallization.

Reaction Parameters

  • Molar Ratio: 1:1.3 (substrate:Hunig’s base)
  • Solvent: tert-Butanol (15 mL per 1 mmol substrate)
  • Temperature: 60–70°C
  • Yield: 60–70% (estimated from analogous reactions)

Purification and Characterization

Recrystallization and Chromatography

Crude products are purified via recrystallization from ethanol or ethyl acetate. For complex mixtures, column chromatography using silica gel and ethyl acetate/hexane eluents is employed.

Spectroscopic Validation

  • IR Spectroscopy: N–H stretches (3300–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) confirm hydrazine incorporation.
  • ¹H NMR: Signals at δ 2.6 (s, 3H, CH₃), δ 7.3–7.5 (m, 5H, Ph), and δ 4.1 (bs, 2H, NH₂) validate substituents.
  • Mass Spectrometry: Molecular ion peak at m/z 257.08 ([M+H]⁺) aligns with the formula C₁₃H₁₂N₄S.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield Advantages Limitations
Cyclization Urea, 190°C 55% Simple setup, scalable High energy input
Chlorination POCl₃, reflux 55% Complete conversion Corrosive reagents
Hydrazine Substitution Hydrazine, tert-butanol, 70°C ~65% Selective for position 4 Long reaction time

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Piperazinyl (MCI-225): Introduces basicity and 5-HT₃ receptor affinity .
  • 2-Fluorophenyl (MCI-225): Boosts lipophilicity and NA reuptake inhibition .
  • Position 2 :
    • Methyl : Steric effects may influence binding pocket interactions .

Biological Activity

4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C13H12N4SC_{13}H_{12}N_{4}S and a molecular weight of 256.33 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and microbiology.

Anticancer Properties

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated several derivatives of hydrazinyl-pyrimidines, revealing that compounds similar to this compound showed promising results against cancer cell lines such as H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer). Notably, some derivatives achieved IC50 values in the nanomolar range, indicating potent activity against these cell lines .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The hydrazinyl group can interact with specific enzymes, potentially inhibiting their activity and disrupting cancer cell proliferation.
  • Cellular Pathway Modulation : This compound may modulate various signaling pathways involved in cell growth and apoptosis, leading to enhanced anticancer effects.

Antimicrobial Activity

In addition to its anticancer properties, there is ongoing research into the antimicrobial potential of this compound. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although detailed evaluations are still required to establish its efficacy and mechanism of action in this context .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructureAnticancer Activity (IC50)Unique Features
4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidineSimilar base structureModerate activityDifferent substitution pattern
2-Methyl-6-phenylthieno[2,3-d]pyrimidineLacks hydrazinyl groupMinimal activityLess reactive due to absence of hydrazinyl

This table illustrates how the presence of the hydrazinyl group in this compound contributes to its enhanced biological activity compared to its analogs.

Study on Derivatives

A comprehensive study synthesized various derivatives based on hydrazinyl-pyrimidines. Among these derivatives, compounds with structural similarities to this compound were tested for their antiproliferative effects. The most promising derivative demonstrated an IC50 value significantly lower than that of the parent compound .

Synthesis and Evaluation

The synthesis of this compound typically involves reacting 2-methyl-6-phenylthieno[2,3-d]pyrimidine with hydrazine hydrate under controlled conditions. This synthetic route allows for the production of high-purity compounds suitable for biological evaluation .

Q & A

Q. What are the common synthetic routes for 4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine and its structural analogs?

The synthesis typically involves multi-step reactions, starting with constructing the thiophene or pyrimidine ring. For example:

  • Route 1 : Begin with a pre-formed thiophene scaffold, followed by functionalization (e.g., chlorination at the 4-position and alkylation at the 2- and 6-positions) .
  • Route 2 : Build the pyrimidine ring via cyclocondensation reactions, introducing the hydrazinyl group through nucleophilic substitution or hydrazine-mediated reactions . Optimization of reaction conditions (e.g., temperature, catalysts like Pd or Cu) is critical to enhance regioselectivity and yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing thieno[2,3-d]pyrimidine derivatives?

  • NMR Spectroscopy : Essential for confirming substituent positions (e.g., hydrazinyl protons resonate at δ 4.5–5.5 ppm) and tracking reaction progress .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for fused-ring systems, as seen in studies of analogous compounds .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for derivatives with labile hydrazine groups .

Advanced Research Questions

Q. How can researchers optimize the synthesis of hydrazinyl-substituted thieno[2,3-d]pyrimidines to improve yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates during cyclization .
  • Catalysis : Transition metals (e.g., Pd/Cu) facilitate cross-coupling reactions for introducing aryl or alkyl groups at specific positions .
  • Purification Strategies : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate hydrazinyl derivatives from byproducts .

Q. What strategies are employed to analyze structure-activity relationships (SAR) in thieno[2,3-d]pyrimidine derivatives?

  • Substituent Variation : Systematic modification of the hydrazinyl, methyl, and phenyl groups (e.g., replacing phenyl with heteroaryl groups) to assess effects on bioactivity .
  • Computational Modeling : Molecular docking studies predict binding affinities to targets like kinases or DHFR, guiding rational design .
  • Biological Assays : In vitro cytotoxicity screens (e.g., MTT assays) correlate structural changes with inhibitory activity against cancer cell lines .

Q. How should contradictory data on the biological activity of thieno[2,3-d]pyrimidine derivatives be addressed?

  • Assay Standardization : Ensure consistent cell lines, incubation times, and control compounds across studies to minimize variability .
  • Metabolic Stability Testing : Evaluate whether differences in activity stem from compound degradation (e.g., hydrazine oxidation) using HPLC-MS .
  • Structural Reanalysis : Verify regiochemistry via X-ray or 2D-NMR to rule out misassignment of substituent positions, which can drastically alter activity .

Methodological Notes

  • Avoided Sources : Data from non-academic platforms (e.g., ) were excluded per reliability guidelines.
  • Key Citations : Focused on peer-reviewed synthesis protocols , SAR analyses , and structural characterization .

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